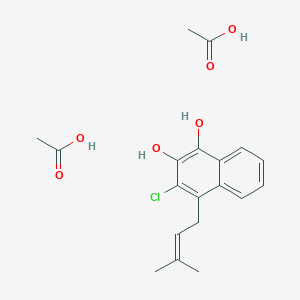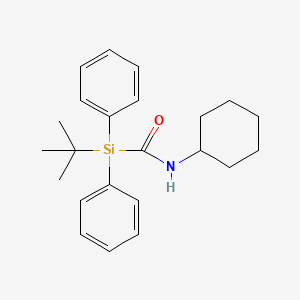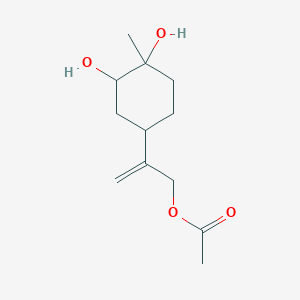
2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring substituted with two hydroxyl groups and a methyl group, along with an acetate group attached to a prop-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions starting from simple precursors such as cyclohexanone
Attachment of the Prop-2-en-1-yl Chain: The prop-2-en-1-yl chain is introduced via an alkylation reaction, where an appropriate alkylating agent is used to attach the chain to the cyclohexyl ring.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride under suitable conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, known for its antimicrobial and analgesic properties.
Propargyl Compounds: Compounds containing a propargyl group, known for their diverse biological activities.
Uniqueness
2-(3,4-Dihydroxy-4-methylcyclohexyl)prop-2-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
89822-05-9 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxy-4-methylcyclohexyl)prop-2-enyl acetate |
InChI |
InChI=1S/C12H20O4/c1-8(7-16-9(2)13)10-4-5-12(3,15)11(14)6-10/h10-11,14-15H,1,4-7H2,2-3H3 |
InChI Key |
NMFUQRSKVCEUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C1CCC(C(C1)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

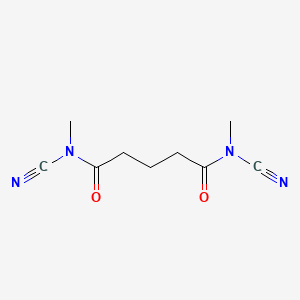
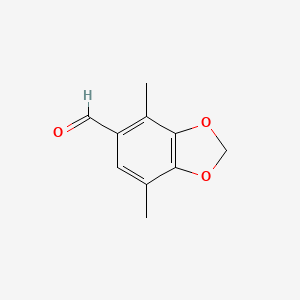
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
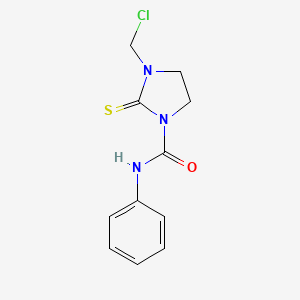
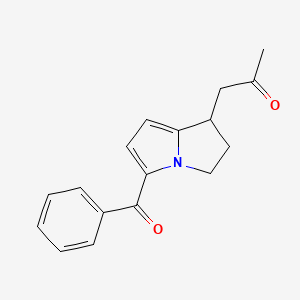
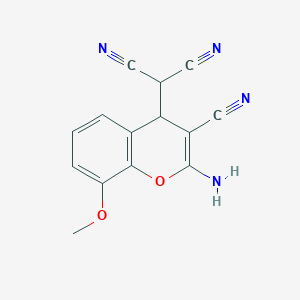
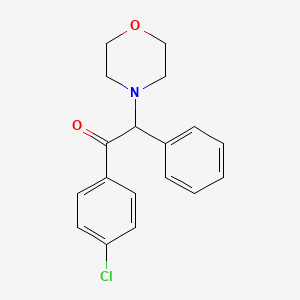
![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
